3-Fluoro-5-formylphenylboronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

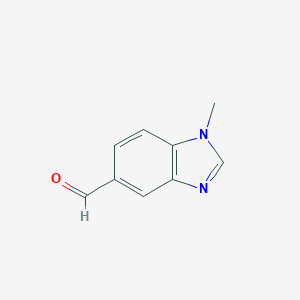

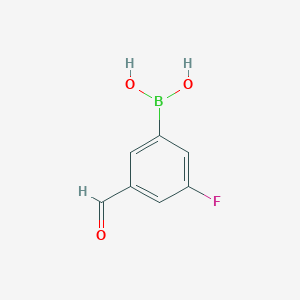

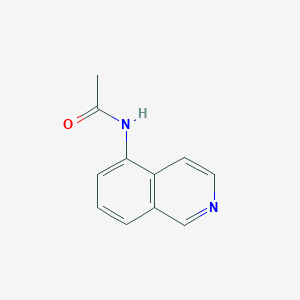

3-Fluoro-5-formylphenylboronic acid is a boronic acid derivative with the molecular formula C7H6BFO3 . It is a type of organoboron compound, which are commonly studied in organic chemistry .

Synthesis Analysis

The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters . Boronic acid is a stable and generally a non-toxic group that is easily synthesized .Molecular Structure Analysis

The molecular structure of 3-Fluoro-5-formylphenylboronic acid is determined by its molecular formula, C7H6BFO3 . The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues .Chemical Reactions Analysis

Boronic acids, such as 3-Fluoro-5-formylphenylboronic acid, can be used as building blocks and synthetic intermediates . They can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .科学研究应用

Antifungal Activity

3-Fluoro-5-formylphenylboronic acid and its isomeric fluoro-formylphenylboronic acids exhibit significant antifungal activity against fungal strains such as Aspergillus, Fusarium, Penicillium, and Candida. These compounds' antifungal potency, evaluated through agar diffusion tests and minimum inhibitory concentration (MIC) determinations, highlights their potential as antifungal agents. The tautomeric equilibrium leading to 3-hydroxybenzoxaboroles formation and the position of the fluorine substituent were crucial in the observed activity, indicating a novel area of research for developing antifungal drugs (Borys et al., 2019).

Spectroscopy and Adsorption Mechanisms

The effect of substituent types and positions on phenylboronic acids, including fluoro and formyl analogues like 3-Fluoro-5-formylphenylboronic acid, on their adsorption mechanisms has been systematically studied using infrared, Raman, and surface-enhanced Raman spectroscopy. These studies provide insight into the adsorption modes of phenylboronic acid isomers, demonstrating how the substituent type and position significantly impact the isomers' geometry on silver nanoparticle surfaces. Such research is valuable for understanding and optimizing the use of phenylboronic acids in sensor applications and nanotechnology (Piergies et al., 2013).

Molecular and Crystal Structure Analysis

Research on the structures, properties, and tautomeric equilibria of fluoro-substituted 2-formylphenylboronic acids, including 3-Fluoro-5-formylphenylboronic acid, has expanded our understanding of these compounds. Through NMR, XRD, and spectrophotometric methods, the impact of fluorine substituents on these compounds' properties and their tautomeric equilibrium with cyclic benzoxaborole forms have been elucidated. This comprehensive structural analysis aids in the design and application of these boronic acids in various fields, including organic synthesis and material science (Kowalska et al., 2016).

Antiproliferative and Proapoptotic Compounds

Phenylboronic acid and benzoxaborole derivatives, including those derived from 3-Fluoro-5-formylphenylboronic acid, have shown promising antiproliferative and proapoptotic properties in vitro against cancer cell lines, such as the A2780 ovarian cancer cell line. These compounds exhibit a structure-activity relationship that underscores their potential as anticancer agents, with specific derivatives inducing cell cycle arrest and caspase-3 activation. This research opens new avenues for developing novel anticancer therapies based on the unique properties of boronic acids and their derivatives (Psurski et al., 2018).

安全和危害

属性

IUPAC Name |

(3-fluoro-5-formylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BFO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-4,11-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQDUOXSWHKHBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)C=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624248 |

Source

|

| Record name | (3-Fluoro-5-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-formylphenylboronic acid | |

CAS RN |

328956-60-1 |

Source

|

| Record name | (3-Fluoro-5-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Azabicyclo[2.2.1]heptane](/img/structure/B112407.png)